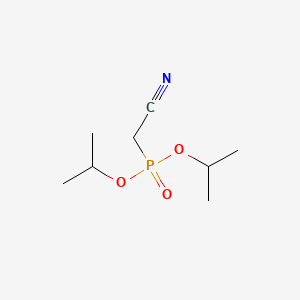

Diisopropyl (cyanomethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-di(propan-2-yloxy)phosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDIIJHQSUNBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CC#N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176042 | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl cyanomethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21658-95-7, 58264-04-3 | |

| Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl (cyanomethyl)phosphonate via the Michaelis-Arbuzov Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of diisopropyl (cyanomethyl)phosphonate, a key intermediate in the preparation of Horner-Wadsworth-Emmons reagents. The core of this synthesis is the Michaelis-Arbuzov reaction, a classic and highly effective method for forming a carbon-phosphorus bond. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a practical and in-depth understanding of this important transformation.

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction is a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of alkenes from aldehydes and ketones.[3] The cyanomethylphosphonate reagent, once deprotonated, forms a stabilized carbanion that reacts with carbonyl compounds to yield α,β-unsaturated nitriles. These products are versatile intermediates, readily converted to a variety of functional groups, making them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

The synthesis of this compound is most commonly and efficiently achieved through the Michaelis-Arbuzov reaction.[4] This reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[5] This guide will provide a detailed exploration of this reaction as it applies to the specific synthesis of this compound.

The Michaelis-Arbuzov Reaction: A Mechanistic Perspective

The Michaelis-Arbuzov reaction is a two-step process initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion.[5]

Reaction Mechanism Workflow

Caption: The Michaelis-Arbuzov reaction mechanism.

Step 1: SN2 Attack and Formation of the Phosphonium Intermediate

The reaction commences with the lone pair of electrons on the phosphorus atom of triisopropyl phosphite attacking the electrophilic methylene carbon of chloroacetonitrile. This concerted SN2 displacement of the chloride ion results in the formation of a triisopropoxy(cyanomethyl)phosphonium chloride intermediate.[5]

Step 2: Dealkylation of the Phosphonium Intermediate

The chloride ion, now acting as a nucleophile, attacks one of the isopropyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final product, this compound, and isopropyl chloride as a volatile byproduct. The dealkylation step is typically the rate-determining step and is often facilitated by heating.[5]

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a representative procedure adapted from established methods for analogous compounds, specifically the synthesis of diethyl (cyanomethyl)phosphonate and diisopropyl methylphosphonate, due to the lack of a detailed, peer-reviewed protocol for the title compound.[6][7] Appropriate safety precautions must be taken at all times.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Triisopropyl phosphite | Phosphorus source |

| Chloroacetonitrile | Alkyl halide |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of solvent/reagents |

| Dropping funnel | For controlled addition of reagents |

| Heating mantle | For controlled heating |

| Magnetic stirrer | For agitation |

| Distillation apparatus | For purification |

| Vacuum pump | For reduced pressure distillation |

Step-by-Step Procedure

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The system is then flushed with an inert gas, such as nitrogen or argon.

-

Charging the Flask: The flask is charged with triisopropyl phosphite (e.g., 0.2 mol).

-

Heating: The triisopropyl phosphite is heated to approximately 140-150 °C with vigorous stirring.[6]

-

Addition of Chloroacetonitrile: Chloroacetonitrile (e.g., 0.1 mol, a 2:1 molar ratio of phosphite to halide is often used to drive the reaction to completion and simplify purification) is added dropwise from the dropping funnel over a period of 1-2 hours.[6] The addition rate should be controlled to maintain a steady reflux and to manage the exothermicity of the reaction.

-

Reaction Monitoring: The reaction mixture is maintained at 140-150 °C for an additional 2-4 hours after the addition is complete.[6] The progress of the reaction can be monitored by observing the cessation of isopropyl chloride evolution (boiling point: 35 °C).

-

Work-up and Purification:

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Excess triisopropyl phosphite and the isopropyl chloride byproduct are removed by distillation at atmospheric pressure.

-

The remaining crude product is then purified by vacuum distillation. The boiling point of the diethyl analog is reported as 101-102 °C at 0.4 mmHg, so a similar range is expected for the diisopropyl product under reduced pressure.[6]

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as triisopropyl phosphite is susceptible to hydrolysis, which would reduce the yield and complicate purification.

-

Excess Triisopropyl Phosphite: Using an excess of the phosphite helps to ensure complete conversion of the more valuable chloroacetonitrile. The unreacted phosphite can be recovered by distillation.

-

High Reaction Temperature: The dealkylation step of the Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[8]

-

Vacuum Distillation: this compound has a high boiling point at atmospheric pressure (predicted to be 351.3 °C), which can lead to decomposition upon heating.[9] Purification by vacuum distillation allows for the product to be distilled at a much lower temperature, preventing thermal degradation.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆NO₃P | [10] |

| Molecular Weight | 205.19 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Refractive Index (n²⁰/D) | 1.428 (lit.) | [9] |

Spectroscopic Data (Anticipated)

-

¹H NMR (CDCl₃):

-

δ 4.7-4.8 ppm (m, 2H): Methine protons of the isopropyl groups (-O-CH(CH₃)₂), appearing as a multiplet due to coupling with both the methyl protons and the phosphorus atom.

-

δ 2.9 ppm (d, 2H): Methylene protons adjacent to the phosphorus atom (-P-CH₂-CN), appearing as a doublet due to coupling with the phosphorus atom (²JP-H ≈ 21 Hz).[12]

-

δ 1.3-1.4 ppm (d, 12H): Methyl protons of the isopropyl groups (-O-CH(CH₃)₂), appearing as a doublet due to coupling with the methine proton.

-

-

¹³C NMR (CDCl₃):

-

δ 115-117 ppm: Nitrile carbon (-CN).

-

δ 71-73 ppm (d): Methine carbons of the isopropyl groups (-O-CH(CH₃)₂), showing coupling to the phosphorus atom (²JP-C).

-

δ 23-25 ppm (d): Methyl carbons of the isopropyl groups (-O-CH(CH₃)₂), showing coupling to the phosphorus atom (³JP-C).

-

δ 15-20 ppm (d): Methylene carbon adjacent to the phosphorus atom (-P-CH₂-CN), showing a strong coupling to the phosphorus atom (¹JP-C).

-

-

³¹P NMR (CDCl₃):

-

A single resonance is expected in the range of δ 18-22 ppm , referenced to external 85% H₃PO₄.[14]

-

-

Infrared (IR) Spectroscopy:

-

~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.

-

~1250 cm⁻¹ (strong): P=O stretch of the phosphonate.

-

~1000 cm⁻¹ (strong): P-O-C stretch.

-

Safety Considerations

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

Triisopropyl phosphite: Combustible liquid and vapor. Causes skin irritation and serious eye irritation. [No direct citation, general knowledge]

-

Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [No direct citation, general knowledge]

-

This compound: Acutely toxic. May be fatal if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[15]

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |

| Side reactions | Control the rate of addition of chloroacetonitrile to avoid localized overheating. | |

| Difficulty in Purification | Contamination with starting material | Use a slight excess of triisopropyl phosphite and remove it by distillation before vacuum distillation of the product. |

| Decomposition during distillation | Ensure a good vacuum is achieved to lower the boiling point. Avoid excessive heating. | |

| Product is colored | Impurities | Purify by fractional vacuum distillation. |

Conclusion

The Michaelis-Arbuzov reaction provides a robust and efficient route for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, high yields of this valuable Horner-Wadsworth-Emmons reagent can be obtained. The protocol and insights provided in this guide are intended to equip researchers with the knowledge necessary to successfully and safely perform this synthesis and to effectively utilize the product in their synthetic endeavors.

References

-

This compound. LookChem. [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). ZINC-MEDIATED CONVERSION OF BENZYLIC AND ALLYLIC ALCOHOLS TO PHOSPHONATES. Organic Syntheses. [Link]

-

Diethyl (cyanomethyl)phosphonate. PubChem. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

diisopropyl methylphosphonate. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Boutin, C. G., & Bodwell, G. J. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(12), 2834. [Link]

-

PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

- Ren, X., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

-

Analyzes of alkyl phosphonate mixtures. JEOL. [Link]

- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.

-

Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. [Link]

-

Diethyl cyanophosphonate. PubChem. [Link]

-

Diethyl phosphite. NIST WebBook. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

-

Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound|lookchem [lookchem.com]

- 10. scbt.com [scbt.com]

- 11. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 12. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR [m.chemicalbook.com]

- 13. jeol.com [jeol.com]

- 14. rsc.org [rsc.org]

- 15. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Diisopropyl (cyanomethyl)phosphonate

An In-depth Technical Guide to Diisopropyl (cyanomethyl)phosphonate

Introduction: Situating a Key Reagent in Modern Organic Synthesis

This compound, CAS number 21658-95-7, is an organophosphorus compound of significant interest to researchers and process chemists, particularly in the fields of medicinal chemistry and materials science.[1][2] As a stabilized phosphonate, its primary utility lies in its role as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β-unsaturated nitriles.[3][4] These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.

Phosphonates, as stable mimics of natural phosphates and bioisosteres of carboxylates, hold a privileged position in drug design.[5][6] They are integral to the development of antivirals, anticancer agents, and bone-targeting drugs.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and applications, with a focus on empowering researchers in their experimental design and execution.

Molecular Structure and Physicochemical Properties

The utility of this compound in organic synthesis is a direct consequence of its molecular architecture. The molecule features a central phosphorus atom double-bonded to an oxygen and single-bonded to two isopropoxy groups and a cyanomethyl group. The electron-withdrawing nature of the nitrile group is critical, as it acidifies the α-protons on the methylene bridge, facilitating the deprotonation necessary for its key chemical transformations.

Caption: 2D Structure of this compound.

Quantitative Physical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a colorless to pale yellow liquid under standard conditions.[7] A summary of its key physical and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆NO₃P | [2] |

| Molecular Weight | 205.19 g/mol | [2][7] |

| CAS Number | 21658-95-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 1.07 g/cm³ | [1] |

| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 128.9 °C | [1] |

| Refractive Index (n20/D) | 1.428 | [1] |

| Vapor Pressure | 4.15E-05 mmHg at 25°C | [1] |

| LogP | 0.9 (XLogP3) | [1] |

| Hydrogen Bond Acceptors | 4 | [1][7] |

| Hydrogen Bond Donors | 0 | [1][7] |

| Rotatable Bonds | 5 | [1][7] |

Chemical Properties and Reactivity

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient synthesis of phosphonates, including this compound, is the Michaelis-Arbuzov reaction.[8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this specific case, triisopropyl phosphite reacts with chloroacetonitrile.

The causality behind this choice of reagents is twofold:

-

Nucleophilicity of the Phosphite: The phosphorus atom in triisopropyl phosphite is in a lower oxidation state (P(III)) and possesses a lone pair of electrons, making it an effective nucleophile.

-

Electrophilicity of the Halide: The chlorine atom in chloroacetonitrile polarizes the adjacent carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to attack. The cyano group further enhances this effect.

The reaction proceeds via an intermediate phosphonium salt, which then undergoes a dealkylation step—typically through an Sₙ2 attack by the displaced halide ion on one of the alkyl groups of the phosphite—to yield the final P(V) phosphonate product and an isopropyl halide byproduct.

Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the analogous diethyl compound and established principles of the Michaelis-Arbuzov reaction.[3]

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, as phosphites can be sensitive to oxidation.

-

Reagents: Charge the flask with triisopropyl phosphite.

-

Reaction Initiation: Heat the triisopropyl phosphite to approximately 140-150 °C.

-

Addition: Add chloroacetonitrile dropwise from the dropping funnel to the heated phosphite. The addition should be controlled to maintain the reaction temperature and manage the evolution of the isopropyl chloride byproduct. The reaction is exothermic after initiation.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 150 °C for an additional 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.

-

Purification (Self-Validation): The system is self-validating through the purification process. Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. The desired product, this compound, has a significantly higher boiling point than the starting materials or the byproduct. Collecting the fraction at the correct boiling point and pressure confirms the successful synthesis. Further validation is achieved through spectroscopic analysis (NMR, IR).

The Horner-Wadsworth-Emmons (HWE) Reaction

The cornerstone of this compound's utility is its participation in the Horner-Wadsworth-Emmons (HWE) reaction.[4][9] This reaction provides a reliable and highly stereoselective method for forming carbon-carbon double bonds, specifically producing α,β-unsaturated nitriles from aldehydes and ketones.

Mechanistic Insights:

-

Deprotonation: The reaction is initiated by treating the phosphonate with a base (e.g., NaH, NaOEt, K₂CO₃). The acidic α-protons are abstracted to form a resonance-stabilized phosphonate carbanion.[9][10] The choice of base is critical; stronger bases like NaH ensure complete and rapid deprotonation, driving the reaction forward. Weaker bases may require heating or longer reaction times.

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, an oxaphosphetane precursor.[10]

-

Oxaphosphetane Formation and Elimination: The intermediate collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and rapidly decomposes, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene product.[9] The formation of the thermodynamically stable P=O double bond in the phosphate byproduct is a major driving force for the reaction.

The presence of the electron-withdrawing cyano group stabilizes the carbanion intermediate, which typically leads to a high preference for the formation of the (E)-alkene isomer, a key advantage of the HWE reaction over the classical Wittig reaction.[9]

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Spectroscopic Characterization

Authenticating the structure and purity of this compound requires a suite of spectroscopic techniques. While a specific, publicly available spectrum for the diisopropyl variant is not readily found, its expected spectral characteristics can be accurately predicted based on its structure and data from its close analog, Diethyl (cyanomethyl)phosphonate.[11][12][13]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

-

A septet for the two methine protons (-CH) of the isopropoxy groups, coupled to the six methyl protons on each side and to the phosphorus atom.

-

A doublet for the twelve equivalent methyl protons (-CH₃) of the isopropoxy groups, coupled to the adjacent methine proton.

-

A doublet for the two methylene protons (-CH₂-) adjacent to the phosphorus atom, showing coupling to the ³¹P nucleus. The chemical shift of this signal will be downfield due to the influence of the adjacent phosphonate and cyano groups.

-

-

¹³C NMR (Carbon NMR): The carbon NMR will display signals for the four unique carbon environments: the methyl and methine carbons of the isopropoxy groups, the methylene carbon, and the nitrile carbon. The methylene carbon will appear as a doublet due to one-bond coupling with the phosphorus atom.

-

³¹P NMR (Phosphorus NMR): This is a highly diagnostic technique for organophosphorus compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of alkyl phosphonates.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information:

-

A sharp, strong absorption band around 2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[13]

-

A strong absorption around 1250 cm⁻¹ corresponding to the P=O (phosphoryl) stretch.

-

Strong bands in the 1000-1100 cm⁻¹ region, indicative of the P-O-C (phosphonate ester) stretches.[13]

-

Bands around 2850-3000 cm⁻¹ for the C-H stretching of the alkyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to its molecular weight (205.19 g/mol ).[7] Fragmentation patterns will likely involve the loss of the isopropoxy groups and the cyanomethyl moiety.

Applications in Drug Discovery and Development

The phosphonate group is a valuable pharmacophore in medicinal chemistry, often used as a phosphate mimic to inhibit enzymes that process phosphate or pyrophosphate substrates.[5][6] The HWE reaction using reagents like this compound is a critical tool for building molecular complexity in the synthesis of pharmaceutical intermediates.[14]

For instance, the synthesis of various substituted nitriles serves as a gateway to producing amides, heterocycles, and other nitrogen-containing functional groups that are ubiquitous in drug candidates.[3] The ability to stereoselectively install a double bond with an adjacent nitrile group allows for further functionalization, such as reduction to amines or hydrolysis to carboxylic acids, enabling the construction of diverse molecular scaffolds for screening and development. The use of related phosphonates has been instrumental in creating antiviral and anticancer pronucleotides.[5]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[7][15] It causes severe skin burns and eye damage and may cause respiratory irritation.[7][15]

-

Handling: Work should be conducted in a well-ventilated fume hood.[16][17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[17] Avoid breathing vapors or mist.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] It is listed as moisture-sensitive.[1] Keep locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for synthetic chemists. Its predictable reactivity, particularly in the Horner-Wadsworth-Emmons reaction, provides a robust and stereoselective method for the synthesis of α,β-unsaturated nitriles. A thorough understanding of its physical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application. As the demand for complex and novel molecular architectures in drug discovery and materials science continues to grow, the importance of versatile reagents like this compound is set to increase, making it a key component in the modern synthetic chemist's toolkit.

References

-

LookChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]

-

Organic Syntheses. diisopropyl methylphosphonate. [Link]

-

PubChem. This compound | C8H16NO3P | CID 88997. [Link]

-

MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. [Link]

-

PubChem. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676. [Link]

-

Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

National Institutes of Health. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

-

NIST WebBook. Diethyl cyanomethylphosphonate. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR [m.chemicalbook.com]

- 13. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Diisopropyl (cyanomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds, a class of molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the ¹H and ³¹P NMR spectra of diisopropyl (cyanomethyl)phosphonate. By delving into the theoretical principles behind chemical shifts, spin-spin coupling, and signal multiplicities, this document aims to equip researchers with the expertise to confidently interpret the NMR data of this and related phosphonate compounds. Methodologies for sample preparation and spectral acquisition are also detailed to ensure the generation of high-fidelity data.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a versatile synthetic intermediate frequently employed in the Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, a key structural motif in various biologically active molecules. The precise characterization of this reagent is paramount to ensure reaction success and the purity of subsequent products. Both proton (¹H) and phosphorus-31 (³¹P) NMR spectroscopy offer unparalleled insights into the molecular structure of this compound. ¹H NMR provides detailed information about the electronic environment of the protons and their connectivity, while ³¹P NMR offers a direct and sensitive probe of the phosphorus center.

This guide will systematically dissect the ¹H and ³¹P NMR spectra of this compound, providing both predicted and experimentally-derived comparative data to facilitate a thorough understanding.

Molecular Structure and NMR Environments

To comprehend the NMR spectra, it is essential to first analyze the molecular structure of this compound and identify the distinct nuclear environments.

Figure 1. Molecular structure of this compound with proton environments labeled (a, b, c).

As illustrated in Figure 1, there are three distinct proton environments:

-

-CH₂- (a): The methylene protons adjacent to the phosphorus atom and the cyano group.

-

-CH- (b): The methine protons of the two isopropyl groups.

-

-CH₃ (c): The twelve methyl protons of the two isopropyl groups.

There is a single phosphorus environment.

¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -CH₂- (a) | ~ 2.9 - 3.1 | Doublet (d) | ²JP,H ≈ 21 Hz | 2H |

| -CH- (b) | ~ 4.7 - 4.9 | Heptet of doublets (hept d) or multiplet (m) | ³JH,H ≈ 6.2 Hz, ³JP,H ≈ 8 Hz | 2H |

| -CH₃ (c) | ~ 1.3 - 1.4 | Doublet (d) | ³JH,H ≈ 6.2 Hz | 12H |

Causality Behind ¹H NMR Spectral Features

-

-CH₂- (a) Signal: The methylene protons are deshielded by the adjacent electron-withdrawing phosphonate and cyano groups, resulting in a chemical shift in the range of 2.9-3.1 ppm. The most prominent feature of this signal is its coupling to the phosphorus-31 nucleus. This two-bond coupling (²JP,H) results in a doublet with a characteristic coupling constant of approximately 21 Hz.[1]

-

-CH- (b) Signal: The methine protons of the isopropyl groups are attached to an oxygen atom, leading to a downfield chemical shift around 4.7-4.9 ppm. These protons are coupled to the six adjacent methyl protons, which splits the signal into a heptet (n+1 rule, where n=6). Furthermore, there is a three-bond coupling to the phosphorus nucleus (³JP,H), which will further split each line of the heptet into a doublet. This may result in a complex multiplet often described as a "heptet of doublets".

-

-CH₃ (c) Signal: The twelve methyl protons of the two isopropyl groups are in a similar chemical environment and appear as a single, intense signal. They are coupled to the adjacent methine proton, resulting in a doublet with a ³JH,H coupling constant of approximately 6.2 Hz. The chemical shift is expected in the typical alkyl region, around 1.3-1.4 ppm.

³¹P NMR Spectral Analysis

³¹P NMR spectroscopy is a powerful tool for the analysis of organophosphorus compounds due to its 100% natural abundance and wide chemical shift range.[2] For this compound, the ³¹P NMR spectrum provides direct information about the phosphorus center.

Table 2: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (with ¹H decoupling) | Multiplicity (without ¹H decoupling) |

| ³¹P | ~ +18 to +22 | Singlet | Multiplet |

Rationale for ³¹P NMR Spectral Characteristics

-

Chemical Shift: The chemical shift of the phosphorus-31 nucleus in phosphonates is influenced by the nature of the substituents attached to it. For alkyl phosphonates, the chemical shift typically falls within the range of +18 to +30 ppm relative to the 85% H₃PO₄ standard. The electron-withdrawing nature of the cyanomethyl group is expected to place the chemical shift for this compound in the lower end of this range.

-

Proton Decoupling: In a routine ³¹P NMR experiment, broadband proton decoupling is employed. This technique irradiates the sample with a broad range of radiofrequencies corresponding to the proton resonance frequencies, effectively removing all ¹H-³¹P coupling. As a result, the ³¹P signal for this compound appears as a sharp singlet. This is the standard method for obtaining a simple and easily interpretable ³¹P NMR spectrum.

-

Proton-Coupled Spectrum: If the proton decoupler is turned off, the phosphorus signal will be split by the neighboring protons. The methylene protons (-CH₂-) will cause a triplet (n+1 rule, n=2), and the two methine protons (-CH-) will also cause a triplet. This will result in a complex multiplet, which can be challenging to interpret but provides valuable information about the connectivity of the molecule.

Experimental Protocols

To obtain high-quality ¹H and ³¹P NMR spectra, proper experimental procedure is crucial.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is a relatively non-polar solvent that provides good solubility and has a well-defined residual solvent peak for referencing the ¹H NMR spectrum.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a slightly higher concentration of 10-20 mg may be beneficial to obtain a good signal-to-noise ratio in a shorter acquisition time.

-

Sample Handling:

-

Use a clean and dry NMR tube of good quality.

-

Weigh the sample accurately and dissolve it completely in the deuterated solvent.

-

Ensure the solution is homogeneous and free of any solid particles.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Figure 2. A simplified workflow for NMR sample preparation.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ³¹P NMR experiments on a standard NMR spectrometer.

¹H NMR Acquisition:

-

Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

-

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

³¹P NMR Acquisition (with ¹H Decoupling):

-

Frequency: Corresponding ³¹P frequency for the spectrometer (e.g., 121.5 MHz for a 300 MHz ¹H instrument).

-

Pulse Sequence: Standard single-pulse sequence with broadband proton decoupling.

-

Number of Scans: 64-128 scans may be needed for a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of -50 to +100 ppm is generally adequate for phosphonates.

-

Referencing: An external standard of 85% H₃PO₄ is used as the reference (δ = 0 ppm).

Figure 3. General workflow for ¹H and ³¹P NMR data acquisition and processing.

Conclusion

The ¹H and ³¹P NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and quality control. The characteristic chemical shifts and coupling patterns, particularly the couplings to the phosphorus-31 nucleus, serve as definitive spectroscopic signatures. By understanding the principles outlined in this guide and following the recommended experimental protocols, researchers can effectively utilize NMR spectroscopy to characterize this important synthetic reagent and advance their research and development endeavors.

References

-

JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

-

PubChem. Diethyl (cyanomethyl)phosphonate. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

Sources

A Guide to the Horner-Wadsworth-Emmons Reaction with Diisopropyl (cyanomethyl)phosphonate: Mechanism and Stereochemical Control

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the HWE reaction's mechanism, focusing specifically on the use of Diisopropyl (cyanomethyl)phosphonate. We will dissect the key mechanistic steps, from carbanion generation to the pivotal oxaphosphetane intermediate, and analyze the factors governing the stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful olefination tool for the synthesis of α,β-unsaturated nitriles, which are crucial intermediates in the construction of complex molecular architectures.

Introduction: The HWE Advantage in Olefin Synthesis

The formation of alkenes is a fundamental transformation in organic chemistry. While the Wittig reaction is historically significant, its modified counterpart, the Horner-Wadsworth-Emmons (HWE) reaction, offers several practical advantages.[1] Developed by Leopold Horner and later refined by William Wadsworth and William Emmons, the HWE reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones.[1][2]

Key advantages over the traditional Wittig reaction include:

-

Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of electrophiles, including sterically hindered ketones.[1][3][4]

-

Simplified Purification : The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed through a simple aqueous extraction, streamlining the product purification process.[1][5][6]

-

Stereochemical Tunability : As this guide will detail, the stereochemical outcome (E vs. Z alkene) can be rationally controlled by modifying the phosphonate reagent and reaction conditions.[4][6]

This guide focuses on this compound, a reagent featuring a potent electron-withdrawing cyano group that significantly influences the reaction's kinetics and stereoselectivity.

The Reagent: this compound

The efficacy of an HWE reaction is intrinsically linked to the structure of the phosphonate reagent. This compound is typically synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide (in this case, chloroacetonitrile).[6][7]

The two key structural features of this reagent dictate its reactivity:

-

The Cyano Group (-CN) : As a strong electron-withdrawing group (EWG), the cyano moiety significantly increases the acidity of the adjacent α-proton, facilitating its removal by a base.[2][8] This group is crucial for stabilizing the resulting carbanion and plays a pivotal role in modulating the rate of the elimination step.[1][3]

-

Diisopropyl Esters (-O-iPr) : The sterically bulky isopropyl groups on the phosphate can influence the trajectory of the nucleophilic attack and the relative stability of the reaction intermediates, thereby impacting stereoselectivity.[6]

The Core Reaction Mechanism

The HWE reaction proceeds through a well-defined sequence of steps. The presence of the electron-withdrawing cyano group is essential for the final elimination to occur.[1]

The mechanism can be dissected into four fundamental steps:

Step 1: Deprotonation The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base, generating a nucleophilic phosphonate carbanion.[1] The choice of base is critical and can range from strong alkoxides or hydrides (e.g., NaH, NaOEt) to organolithium reagents (e.g., n-BuLi) or hindered amide bases (e.g., KHMDS).[5]

Step 2: Nucleophilic Addition (Rate-Limiting Step) The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition is the rate-limiting step and results in the formation of diastereomeric β-alkoxyphosphonate intermediates (often termed betaines).[1][2]

Step 3: Oxaphosphetane Formation The negatively charged oxygen of the β-alkoxyphosphonate intermediate attacks the electrophilic phosphorus atom in an intramolecular cyclization. This forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[3]

Step 4: Elimination The oxaphosphetane intermediate is unstable and rapidly collapses. This occurs via a syn-elimination pathway, breaking the C-O and P-C bonds to form the final alkene product and the water-soluble dialkyl phosphate salt.[2]

Mastering Stereoselectivity: The Impact of the Cyano Group

The true power of the HWE reaction lies in its capacity for stereocontrol. While standard HWE reactions with ester-stabilized phosphonates typically yield the thermodynamically favored (E)-alkene, the inclusion of a highly electron-withdrawing group like a nitrile allows for kinetic control, enabling selective access to the (Z)-alkene.[1][5][9] This is known as the Still-Gennari modification.[1][2][3]

Thermodynamic Control (Favors E-Alkene)

Under conditions where the initial nucleophilic addition is reversible (e.g., with protic solvents, weaker bases like NaH, or higher temperatures), the initially formed syn and anti β-alkoxyphosphonate intermediates can equilibrate.[1][2] The anti intermediate, which minimizes steric repulsion between the aldehyde substituent (R) and the phosphonate group, is thermodynamically more stable.[5] This favored anti intermediate then proceeds through elimination to yield the more stable (E)-alkene as the major product.[5]

Kinetic Control (Favors Z-Alkene)

The Still-Gennari protocol leverages phosphonates with strong EWGs, such as the cyano group in this compound. The EWG significantly accelerates the rate of the final elimination step from the oxaphosphetane.[1][3]

When the reaction is run under specific "dissociating" conditions—typically with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in an aprotic solvent (e.g., THF) at low temperatures (-78 °C)—the elimination becomes much faster than the reversal/equilibration of the initial addition.[1][9] The reaction is thus under kinetic control. The syn intermediate is generally formed faster due to favorable orbital alignment during the attack, and it is rapidly and irreversibly trapped by elimination to yield the (Z)-alkene as the major product.[9]

Summary of Conditions vs. Stereochemical Outcome

| Condition | Base | Solvent | Temperature | Predominant Isomer | Control Type |

| Still-Gennari | KHMDS, NaHMDS | THF, Dioxane | -78 °C | (Z)-Alkene | Kinetic |

| Masamune-Roush | LiCl, DBU | Acetonitrile | Room Temp | (E)-Alkene | Thermodynamic |

| Standard | NaH, NaOEt | THF, DME | 0 °C to RT | (E)-Alkene | Thermodynamic |

Field-Validated Experimental Protocol

This section provides a representative, self-validating protocol for the (Z)-selective synthesis of Cinnamonitrile from Benzaldehyde using this compound under Still-Gennari conditions.

Materials:

-

This compound

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene

-

18-crown-6

-

Benzaldehyde (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve in anhydrous THF (approx. 0.1 M final concentration).

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Phosphonate Addition: Add this compound (1.1 eq.) dropwise via syringe.

-

Carbanion Generation: Slowly add KHMDS solution (1.1 eq.) dropwise over 15 minutes. The solution may turn yellow, indicating carbanion formation. Stir the mixture at -78 °C for 30 minutes.

-

Self-Validation Checkpoint: The formation of the anion is the critical first step. A persistent color change is a good visual indicator.

-

-

Aldehyde Addition: Add freshly distilled Benzaldehyde (1.0 eq.) dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. The product, cinnamonitrile, is more nonpolar than benzaldehyde.

-

Self-Validation Checkpoint: A typical reaction time is 1-3 hours. The TLC should show the disappearance of the benzaldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain) and the appearance of a new, higher Rf product spot.

-

-

Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes effectively remove the phosphate byproduct and crown ether.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization: Purify the crude oil via flash column chromatography on silica gel (e.g., 5-10% EtOAc/Hexanes gradient) to obtain the pure α,β-unsaturated nitrile. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the Z:E ratio. The coupling constant between the vinylic protons in the ¹H NMR spectrum is diagnostic: J ≈ 11-12 Hz for (Z)-isomers and J ≈ 16-18 Hz for (E)-isomers.

Applications and Conclusion

The HWE reaction with this compound is a robust and reliable method for synthesizing α,β-unsaturated nitriles. These products are exceptionally valuable intermediates in drug discovery and natural product synthesis.[3][10] They serve as versatile Michael acceptors and can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides.

By understanding the underlying mechanism, particularly the dichotomy between thermodynamic and kinetic control, researchers can rationally design reaction conditions to achieve the desired alkene stereoisomer with high fidelity. The Still-Gennari modification, enabled by the electron-withdrawing cyano group, provides a critical pathway to (Z)-olefins, complementing the traditional (E)-selectivity of the HWE reaction and expanding the synthetic chemist's toolkit.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction . [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . [Link]

-

Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction . YouTube. [Link]

-

Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent . [Link]

-

Khan Academy. (2019). Horner-Wadsworth-Emmons reaction to form alkenes . YouTube. [Link]

-

Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction . [Link]

- Google Patents.

-

ResearchGate. Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... . [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Guide to the Stability and Storage of Diisopropyl (cyanomethyl)phosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

Diisopropyl (cyanomethyl)phosphonate (CAS No. 21658-95-7) is a specialized organophosphorus reagent recognized for its utility in advanced organic synthesis.[1][2] As a functionalized phosphonate ester, it serves as a key building block in various chemical transformations, including as a reagent in the synthesis of elfamycin intermediates.[3] Its unique structure, featuring a reactive cyanomethyl group and bulky isopropyl ester moieties, endows it with specific reactivity profiles. However, these same features necessitate a thorough understanding of its stability and require stringent handling and storage protocols to ensure its integrity and the safety of laboratory personnel.

This guide provides a comprehensive overview of the critical factors governing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its storage, handling, and purity assessment.

Physicochemical Properties and Critical Hazards

A foundational understanding of the compound's properties is essential for its safe and effective use. This compound is a clear, colorless to pale yellow liquid at room temperature.[4] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21658-95-7 | [2][4] |

| Molecular Formula | C₈H₁₆NO₃P | [4] |

| Molecular Weight | 205.19 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Density | 1.07 g/cm³ | [3] |

| Refractive Index | 1.4270-1.4320 (@ 20°C) | [4] |

| Boiling Point | 351.3°C at 760 mmHg | [3] |

| Flash Point | 128.9°C | [3] |

Critical Hazard Assessment: It is imperative to recognize that this compound is classified as a highly hazardous substance. It is acutely toxic if swallowed or in contact with skin and is fatal if inhaled.[2][5] Furthermore, it is corrosive and causes severe skin burns and eye damage.[2][5] All handling must be performed by trained personnel within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full eye/face protection.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its sensitivity to moisture and its incompatibility with strong acids, bases, and oxidizing/reducing agents.[3][6] Degradation can occur through two principal pathways involving the phosphonate ester and the cyanomethyl group.

3.1. Inherent Sensitivity to Moisture

The compound is explicitly noted as being moisture-sensitive.[3] The presence of water can initiate hydrolysis of the phosphonate ester linkages, representing the most common degradation pathway. This sensitivity mandates storage under a dry, inert atmosphere.

3.2. Proposed Degradation Mechanisms

The molecular structure suggests two primary points of vulnerability to chemical degradation, particularly under hydrolytic conditions.

-

Pathway A: Hydrolysis of the Phosphonate Ester: Like most phosphonate esters, the P-O-C bonds are susceptible to cleavage under both acidic and basic conditions.[7][8] This reaction proceeds in a stepwise manner, first yielding the mono-ester and ultimately the phosphonic acid, liberating isopropanol as a byproduct. Basic conditions, in particular, are known to accelerate the hydrolysis of organophosphorus compounds.[9]

Caption: Proposed hydrolytic degradation of the diisopropyl ester groups.

-

Pathway B: Reactions of the Cyanomethyl Group: The nitrile (cyano) functionality is also susceptible to hydrolysis, typically under more vigorous acidic or basic conditions than the ester hydrolysis. This can lead to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid. This pathway transforms the cyanomethyl moiety into a carboxamide or a carboxy-methyl group attached to the phosphorus atom.

Caption: Proposed hydrolytic degradation of the nitrile functionality.

3.3. Incompatibilities

To prevent rapid decomposition and potentially hazardous reactions, this compound must be stored away from the following:

-

Strong Acids and Bases: Catalyze rapid hydrolysis.[6]

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6]

-

Strong Reducing Agents: May react with the phosphonate or cyano groups.[6]

-

Moisture/Water: Initiates hydrolysis as detailed above.[3]

Recommended Storage and Handling Protocols

The high toxicity and chemical instability of this reagent demand a rigorous and conservative approach to its storage and handling.

4.1. Storage Conditions

The primary objectives for storage are to exclude moisture and air while maintaining low temperatures to minimize thermal degradation. While specific stability studies for the diisopropyl compound are not publicly available, robust recommendations can be formulated based on its known moisture sensitivity and data from the closely related diethyl analog.[3][6]

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (> 6 months). | Minimizes thermal decomposition and hydrolytic rates. Based on best practices for analogous, sensitive phosphonates.[6] |

| 2-8°C for short-term storage (< 6 months). | Acceptable for working stock, balancing stability with convenience. | |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Crucial for preventing moisture-induced hydrolysis.[3] |

| Container | Use original manufacturer's vial with a tightly sealed cap. For aliquots, use clean, dry glass vials with PTFE-lined caps. | Prevents contamination and moisture ingress. |

| Light | Store in the dark (e.g., in a box or amber vial). | Protects against potential photolytic degradation pathways. |

| Location | Store in a well-ventilated, designated area for toxic chemicals. Store locked up.[2] | Ensures safety and prevents unauthorized access. |

4.2. Handling Protocol

Due to its acute toxicity, all manipulations must be performed with extreme caution.

-

Preparation: Read the Safety Data Sheet (SDS) thoroughly before use. Ensure a chemical fume hood is certified and functioning correctly. Prepare a quench solution (e.g., 5% sodium hypochlorite) and a spill kit.

-

Equilibration: Before opening, allow the sealed vial to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Transfer: Perform all transfers under an inert atmosphere (e.g., using a nitrogen-purged glovebox or Schlenk line techniques). Use clean, oven-dried syringes and needles.

-

Dispensing: Quickly dispense the required amount and securely reseal the main container. Purge the headspace with inert gas before re-storing.

-

Decontamination: Decontaminate all equipment (syringes, needles, spatulas) that came into contact with the reagent by rinsing with a suitable solvent, followed by immersion in a basic bleach or alcoholic KOH bath.

-

Waste Disposal: Dispose of all contaminated materials and waste reagent as hazardous chemical waste according to institutional and local regulations.

Experimental Protocols for Stability and Purity Assessment

Self-validating protocols are essential for ensuring the quality of the reagent, especially after prolonged storage or if there is suspicion of degradation.

5.1. Workflow for a Long-Term Stability Study

A systematic study is the most reliable way to determine shelf-life under specific laboratory conditions.

Caption: Workflow for a comprehensive stability assessment study.

5.2. Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is suitable for routine quality control, leveraging standard techniques for organophosphorus compound analysis.[4][10][11]

-

System Preparation: Use a gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive detection.

-

Column: A mid-polarity capillary column (e.g., DB-5, DB-1701, or equivalent) is typically suitable.

-

Standard Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or ethyl acetate) at a concentration of ~1 mg/mL. Create a dilution series for calibration.

-

Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the sample to be tested to the same concentration range as the standards.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (Note: This program must be optimized for the specific instrument and column).

-

-

Analysis: Inject the standards to generate a calibration curve. Inject the sample and integrate the peak area of the parent compound. Purity is calculated as the area of the main peak relative to the total area of all peaks. The appearance of new, later-eluting peaks over time may indicate degradation products.

5.3. Protocol 2: Degradation Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is a powerful, non-destructive technique for directly observing the chemical environment of the phosphorus atom, making it ideal for identifying degradation products.[12]

-

Sample Preparation: In a glovebox or under a stream of inert gas, dissolve 20-30 mg of the compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

-

Acquisition of T=0 Spectrum: Immediately acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay (D1, typically 5 times the longest T₁ of interest) to ensure accurate integration. Record the chemical shift and integral of the main peak.

-

Incubation: Store the NMR tube under the desired test condition (e.g., room temperature on the benchtop).

-

Time-Point Analysis: Periodically re-acquire a ³¹P NMR spectrum under the same quantitative conditions.

-

Data Interpretation:

-

The parent this compound will show a single peak.

-

Hydrolysis to the mono-ester and then to the phosphonic acid (Pathway A) will result in the appearance of new peaks, typically at different chemical shifts.

-

Changes to the cyanomethyl group (Pathway B) may also induce a slight change in the ³¹P chemical shift.

-

The percentage of degradation can be calculated by comparing the integral of the parent peak to the sum of the integrals of all phosphorus-containing species in the spectrum.

-

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.

References

-

LookChem. this compound.[Link]

-

Szabo-Scandic. Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. (2023-08-15). [Link]

-

NCBI Bookshelf. Toxicological Profile for Diisopropyl Methylphosphonate - PRODUCTION, IMPORT, USE, AND DISPOSAL.[Link]

-

PubChem. this compound | C8H16NO3P | CID 88997.[Link]

-

NIH National Library of Medicine. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021-05-25). [Link]

-

CDC NIOSH. ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. (1994-08-15). [Link]

-

U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.[Link]

-

PubMed. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021-05-11). [Link]

-

ResearchGate. Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. (2024-08-05). [Link]

-

MDPI. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2022-04-20). [Link]

-

PubMed. Solubility and Reactivity of Surfactant-Enhanced Alkaline Hydrolysis of Organophosphorus Pesticide DNAPL. (2007-08-15). [Link]

-

Current World Environment. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013-08-21). [Link]

-

PubMed. Analytical methodology for organophosphorus pesticides used in Canada. (1987). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound|lookchem [lookchem.com]

- 4. B22163.06 [thermofisher.com]

- 5. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility and reactivity of surfactant-enhanced alkaline hydrolysis of organophosphorus pesticide DNAPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. epa.gov [epa.gov]

- 12. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

A Senior Application Scientist's Guide to Diisopropyl (cyanomethyl)phosphonate: Synthesis, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Reagent in Modern Organic Synthesis

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the arsenal of reagents available to the synthetic chemist, phosphonates hold a special place, particularly for their role in the reliable formation of carbon-carbon double bonds. This guide provides an in-depth technical overview of Diisopropyl (cyanomethyl)phosphonate (CAS No. 21658-95-7), a versatile reagent whose utility in the synthesis of α,β-unsaturated nitriles makes it a valuable asset in the construction of pharmaceutical intermediates and other fine chemicals.

This document moves beyond a simple recitation of facts, offering insights into the practical application and theoretical underpinnings of this reagent's reactivity. As senior application scientists, we recognize that understanding the "why" behind a protocol is as crucial as the "how." Therefore, this guide is structured to provide not only detailed methodologies but also the rationale behind experimental choices, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory. This compound is a colorless to pale yellow liquid with properties that make it suitable for a range of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 21658-95-7 | [1] |

| Molecular Formula | C₈H₁₆NO₃P | [1] |

| Molecular Weight | 205.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

Note: Some physical properties for the diisopropyl variant are not widely reported; data for the closely related diethyl (cyanomethyl)phosphonate is often cited and can provide a useful, albeit approximate, reference point.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This venerable yet powerful reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[3] The reaction proceeds via an S\textsubscript{N}2 mechanism, initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide anion yields the final phosphonate product.[3]

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure adapted from established methods for Michaelis-Arbuzov reactions.

Materials:

-

Triisopropyl phosphite

-

Chloroacetonitrile

-

Anhydrous reaction vessel with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triisopropyl phosphite.

-

Initiation: Begin gentle heating of the triisopropyl phosphite under a nitrogen atmosphere.

-

Addition of Alkyl Halide: Slowly add chloroacetonitrile dropwise to the heated triisopropyl phosphite. An exothermic reaction is expected. The rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triisopropyl phosphite signal and the appearance of the this compound signal.

-

Purification: Upon completion, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Michaelis-Arbuzov reaction is sensitive to moisture, which can hydrolyze the trialkyl phosphite starting material. Therefore, the use of flame-dried glassware and a nitrogen atmosphere is crucial for achieving a high yield.

-

Slow Addition: The dropwise addition of chloroacetonitrile helps to control the exothermic nature of the reaction, preventing a runaway reaction and the formation of side products.

-

Heating under Reflux: Providing thermal energy is necessary to drive the reaction to completion, particularly the dealkylation step of the phosphonium intermediate.

Application in Drug Development: The Horner-Wadsworth-Emmons Reaction

The primary application of this compound in the context of drug development and organic synthesis is its use as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated nitriles, from aldehydes and ketones.[4] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[5]